Lenalidomide-5'-acetamido-O-propargyl
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Overview
Description
Lenalidomide-5’-acetamido-O-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by introducing additional functional groups that may improve its efficacy and specificity in targeting certain biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-propargyl typically involves multiple steps, starting from lenalidomide. One common method includes the following steps:
Bromination: Bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: Condensation of 4-nitro-2,3-dihydroisoindol-1-one with 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.
Hydrogenation: Hydrogenation of the intermediate compound using a palladium catalyst to reduce the nitro group to an amino group.
Acetylation and Propargylation: Acetylation of the amino group followed by propargylation to introduce the propargyl group.
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-propargyl involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for bromination and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-acetamido-O-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or other nucleophiles in DMF.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Azido derivatives or other substituted products.
Scientific Research Applications
Lenalidomide-5’-acetamido-O-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-5’-acetamido-O-propargyl exerts its effects by modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, it may inhibit angiogenesis and promote apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-5’-acetamido-O-propargyl is derived.
Uniqueness
Lenalidomide-5’-acetamido-O-propargyl is unique due to its additional functional groups, which may enhance its specificity and efficacy in targeting certain biological pathways. This makes it a promising candidate for further research and development in the treatment of various diseases.
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-7-26-10-16(23)19-12-3-4-13-11(8-12)9-21(18(13)25)14-5-6-15(22)20-17(14)24/h1,3-4,8,14H,5-7,9-10H2,(H,19,23)(H,20,22,24) |
InChI Key |
KJWNSADROQZEGD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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